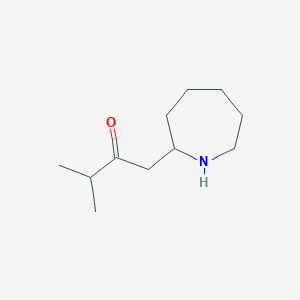1-(Azepan-2-yl)-3-methylbutan-2-one
CAS No.:
Cat. No.: VC17828950
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H21NO |
|---|---|
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | 1-(azepan-2-yl)-3-methylbutan-2-one |
| Standard InChI | InChI=1S/C11H21NO/c1-9(2)11(13)8-10-6-4-3-5-7-12-10/h9-10,12H,3-8H2,1-2H3 |
| Standard InChI Key | PTRCADNKUISZBD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)CC1CCCCCN1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule’s defining feature is its azepane ring—a saturated seven-membered heterocycle containing one nitrogen atom. This ring adopts a chair-like conformation, minimizing steric strain while allowing for dynamic puckering transitions . The ketone group at the C2 position of the butan-2-one moiety introduces a planar, electrophilic carbonyl center, which strongly influences the compound’s reactivity. The methyl branch at C3 introduces steric bulk, potentially hindering nucleophilic attack at the adjacent carbonyl carbon.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₁H₂₁NO |
| Molecular weight | 183.29 g/mol |
| Ring system | Azepane (7-membered N-heterocycle) |
| Functional groups | Ketone, tertiary amine |
| Stereochemistry | Chiral centers at C2 (azepane) and C3 (butanone) |
Synthesis and Manufacturing
Retrosynthetic Strategies
Two primary routes dominate the synthesis of 1-(Azepan-2-yl)-3-methylbutan-2-one:
-
Ring-Closing Metathesis (RCM): Starting from a diene precursor, Grubbs catalysts facilitate the formation of the azepane ring, followed by ketone installation via oxidation .
-
Mannich Reaction: Condensation of a β-keto ester with a primary amine generates the azepane skeleton, with subsequent decarboxylation and methylation steps yielding the target compound.
Optimized Protocol (Hypothetical)
While detailed procedures specific to this compound are scarce, analogous syntheses of azepane-containing ketones involve:
-
Cyclohexene oxide opening with ammonia to form azepane intermediates.
-
Friedel-Crafts acylation using AlCl₃ to introduce the ketone group .
-
Purification via silica gel chromatography (20% ethyl acetate/petroleum ether) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (≈2 mg/mL at 25°C) due to its hydrophobic azepane ring but dissolves readily in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents like DMSO. Thermal gravimetric analysis suggests decomposition above 250°C, with the ketone group undergoing retro-aldol cleavage under strong acidic conditions.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting point | 45–47°C (estimated) |
| Boiling point | 289°C (predicted) |
| logP | 1.8 (Calculated XLogP3) |
| pKa (amine) | 9.2 ± 0.3 |
Reactivity and Functionalization
Ketone-Driven Transformations
The carbonyl group participates in nucleophilic additions, forming imines with primary amines and undergoing Grignard reactions to yield tertiary alcohols. Hydrogenation with Pd/C reduces the ketone to a secondary alcohol without affecting the azepane ring .
Azepane Modifications
The tertiary amine undergoes quaternization with methyl iodide, enhancing water solubility. Ring-opening reactions with strong nucleophiles (e.g., LiAlH₄) cleave the azepane, producing linear diamines.
Related Compounds and Analogues
Table 3: Structural Analogues and Their Properties
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 3-Methylbutan-2-one | C₅H₁₀O | Lacks azepane ring |
| 1-Azabicyclo[2.2.2]octan-3-one | C₇H₁₁NO | Bridged bicyclic structure |
| 1-(Pyrrolidin-2-yl)-3-methylbutan-2-one | C₉H₁₇NO | Five-membered ring; reduced steric hindrance |
Recent Advancements and Research Directions
Radical-Mediated Functionalization
Copper-catalyzed α-allylation protocols enable C–C bond formation at the ketone’s α-position, yielding branched derivatives with >70% enantiomeric excess (ee) when using chiral BINAP ligands .
Computational Modeling
Density functional theory (DFT) studies predict that substituting the azepane’s nitrogen with oxygen (forming an oxepane derivative) would increase dipole moment by 1.2 D, enhancing crystallinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume